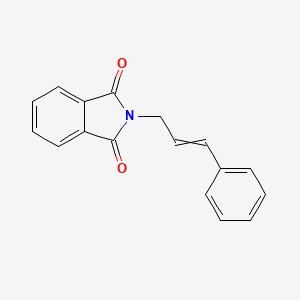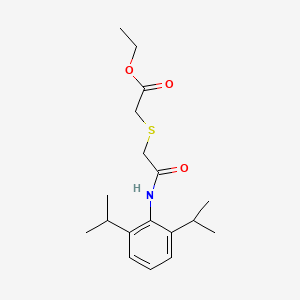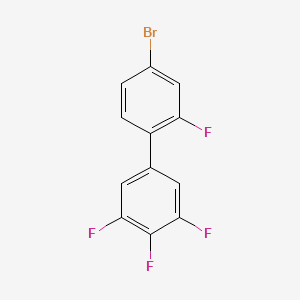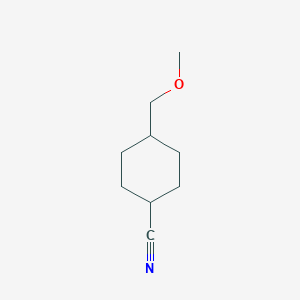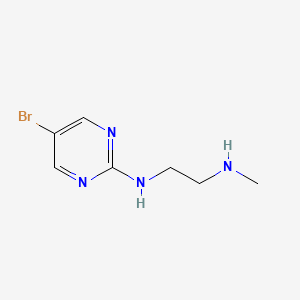![molecular formula C12H21NO3S2 B8725371 4-[5-(dithiolan-3-yl)pentanoylamino]butanoic acid CAS No. 59547-52-3](/img/structure/B8725371.png)
4-[5-(dithiolan-3-yl)pentanoylamino]butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[5-(dithiolan-3-yl)pentanoylamino]butanoic acid is a compound that features a dithiolane ring, which is a five-membered ring containing two sulfur atoms. This compound is structurally related to lipoic acid, a well-known antioxidant. The presence of the dithiolane ring imparts unique chemical properties to the compound, making it of interest in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(dithiolan-3-yl)pentanoylamino]butanoic acid typically involves the formation of the dithiolane ring followed by the introduction of the butanoic acid moiety. One common method involves the reaction of a suitable dithiol with a pentanoic acid derivative under controlled conditions to form the dithiolane ring. The reaction conditions often include the use of a catalyst and a solvent to facilitate the formation of the ring structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
4-[5-(dithiolan-3-yl)pentanoylamino]butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The dithiolane ring can be oxidized to form disulfide bonds.
Reduction: The compound can be reduced to break the disulfide bonds, forming thiol groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are often used.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dithiolane ring typically results in the formation of disulfide bonds, while reduction leads to the formation of free thiol groups.
科学研究应用
4-[5-(dithiolan-3-yl)pentanoylamino]butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s antioxidant properties make it useful in studies related to oxidative stress and cellular protection.
Medicine: It is investigated for its potential therapeutic effects in conditions involving oxidative damage, such as neurodegenerative diseases and diabetes.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-[5-(dithiolan-3-yl)pentanoylamino]butanoic acid involves its ability to interact with various molecular targets and pathways. The dithiolane ring can undergo redox reactions, allowing the compound to act as an antioxidant. It can scavenge free radicals and chelate metal ions, thereby protecting cells from oxidative damage. The compound may also modulate signaling pathways involved in inflammation and cell survival.
相似化合物的比较
4-[5-(dithiolan-3-yl)pentanoylamino]butanoic acid is similar to other compounds containing dithiolane rings, such as lipoic acid and its derivatives. its unique structure, which includes the butanoic acid moiety, imparts distinct chemical properties and biological activities. Similar compounds include:
Lipoic acid: Known for its antioxidant properties and therapeutic potential in various diseases.
Dihydrolipoic acid: The reduced form of lipoic acid, also an effective antioxidant.
Thioctic acid: Another name for lipoic acid, commonly used in supplements and pharmaceuticals.
This compound’s unique combination of a dithiolane ring and a butanoic acid moiety makes it a valuable molecule for research and industrial applications.
属性
CAS 编号 |
59547-52-3 |
|---|---|
分子式 |
C12H21NO3S2 |
分子量 |
291.4 g/mol |
IUPAC 名称 |
4-[5-(dithiolan-3-yl)pentanoylamino]butanoic acid |
InChI |
InChI=1S/C12H21NO3S2/c14-11(13-8-3-6-12(15)16)5-2-1-4-10-7-9-17-18-10/h10H,1-9H2,(H,13,14)(H,15,16) |
InChI 键 |
PZSMUPGANZGPBF-UHFFFAOYSA-N |
规范 SMILES |
C1CSSC1CCCCC(=O)NCCCC(=O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2H-[1]Benzopyrano[4,3-c]pyridin-10-ol,8-(1,2-dimethylheptyl)-1,3,4,5-tetrahydro-2,5,5-trimethyl-](/img/structure/B8725289.png)
![7-chloro-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B8725295.png)
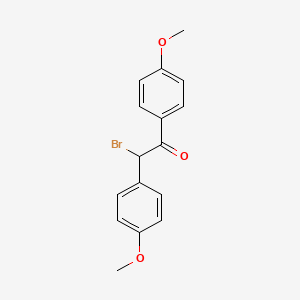
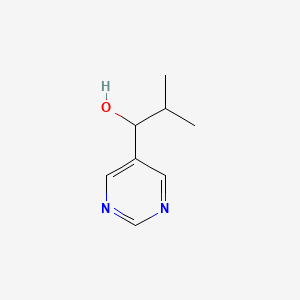
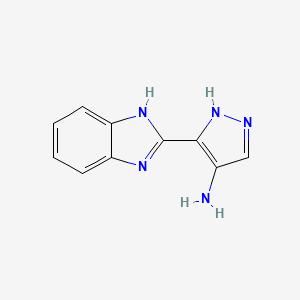
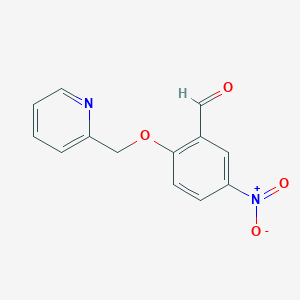
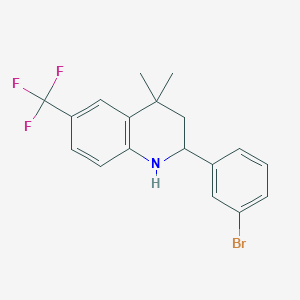
![(2S)-2-[(4-Bromophenoxy)methyl]pyrrolidine](/img/structure/B8725357.png)
